
alpha-(1-Cyclopropyl)-4-methylbenzeneacetic acid cyano(3-phenoxyphenyl)methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(1-Cyclopropyl)-4-methylbenzeneacetic acid cyano(3-phenoxyphenyl)methyl ester is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methylbenzeneacetic acid moiety, and a cyano(3-phenoxyphenyl)methyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1-Cyclopropyl)-4-methylbenzeneacetic acid cyano(3-phenoxyphenyl)methyl ester typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds, which are then subjected to further reactions to obtain the final product. Common synthetic routes may involve:
Cyclopropylation: Introduction of the cyclopropyl group to the benzene ring.
Esterification: Formation of the ester linkage between the acetic acid and the cyano(3-phenoxyphenyl)methyl group.
Purification: Techniques such as recrystallization or chromatography to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Alpha-(1-Cyclopropyl)-4-methylbenzeneacetic acid cyano(3-phenoxyphenyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
Alpha-(1-Cyclopropyl)-4-methylbenzeneacetic acid cyano(3-phenoxyphenyl)methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of alpha-(1-Cyclopropyl)-4-methylbenzeneacetic acid cyano(3-phenoxyphenyl)methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Cyhalothrin: A pyrethroid insecticide with a similar ester linkage.
Alpha-cyano-3-phenoxybenzyl alcohol: Shares the cyano(3-phenoxyphenyl)methyl group.
Uniqueness
Alpha-(1-Cyclopropyl)-4-methylbenzeneacetic acid cyano(3-phenoxyphenyl)methyl ester is unique due to its combination of structural features, which confer specific chemical and biological properties. Its cyclopropyl group, in particular, adds to its stability and reactivity, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
65363-07-7 |
|---|---|
分子式 |
C26H23NO3 |
分子量 |
397.5 g/mol |
IUPAC名 |
[cyano-(3-phenoxyphenyl)methyl] 2-cyclopropyl-2-(4-methylphenyl)acetate |
InChI |
InChI=1S/C26H23NO3/c1-18-10-12-19(13-11-18)25(20-14-15-20)26(28)30-24(17-27)21-6-5-9-23(16-21)29-22-7-3-2-4-8-22/h2-13,16,20,24-25H,14-15H2,1H3 |
InChIキー |
DQUAINAKZWEGFN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C2CC2)C(=O)OC(C#N)C3=CC(=CC=C3)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


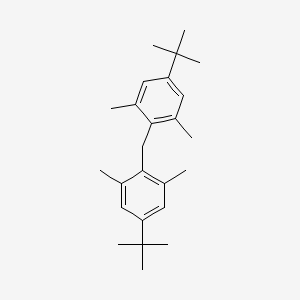
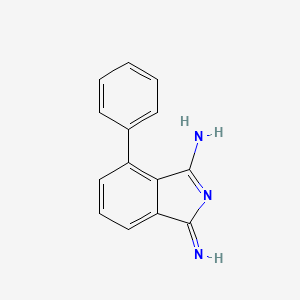
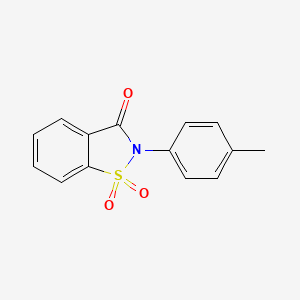
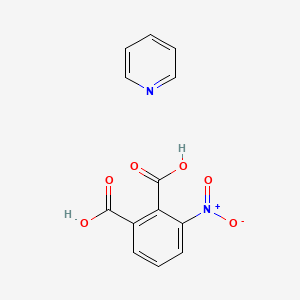

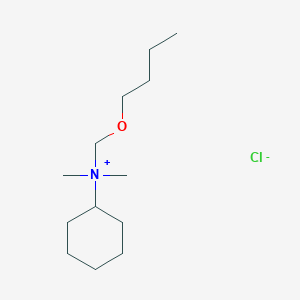


![[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B14493508.png)



![2,5-Pyrrolidinedione, 1-[(1-methylethoxy)methyl]-](/img/structure/B14493530.png)

